Methyl3-methoxybenzo[b]thiophene-7-carboxylate
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Overview
Description
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxybenzo[b]thiophene-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzo[b]thiophene with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-methoxybenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 3-methoxybenzo[b]thiophene-5-carboxylate
- Methyl 3-methoxybenzo[b]thiophene-6-carboxylate
Uniqueness
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10O3S |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 3-methoxy-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-13-9-6-15-10-7(9)4-3-5-8(10)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
WOYPLOPHVYVMKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC2=C1C=CC=C2C(=O)OC |
Origin of Product |
United States |
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